
3-Methyloct-2-en-6-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyloct-2-en-6-yn-1-ol is an organic compound with a unique structure that includes both a double bond and a triple bond, making it an interesting subject for chemical research. Its molecular formula is C9H14O, and it is classified as an alkyne alcohol due to the presence of both an alcohol group (-OH) and a triple bond (C≡C).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyloct-2-en-6-yn-1-ol can be achieved through various methods. One common approach involves the use of alkyne metathesis, where a terminal alkyne reacts with an appropriate alkyne precursor under the influence of a catalyst. Another method involves the hydroboration-oxidation of an alkyne, followed by the addition of a methyl group to the resulting product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using robust catalysts and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyloct-2-en-6-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double bond or single bond using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides or other substituted products.
Applications De Recherche Scientifique
3-Methyloct-2-en-6-yn-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methyloct-2-en-6-yn-1-ol involves its interaction with various molecular targets, including enzymes and receptors. The presence of both a double bond and a triple bond allows it to participate in a variety of chemical reactions, influencing its biological activity. The hydroxyl group can form hydrogen bonds, affecting its solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyloct-3-yn-2-ol: Similar structure but with different positioning of the functional groups.
3-Methyloct-6-yn-2-ol: Another isomer with a different arrangement of the double and triple bonds.
Uniqueness
3-Methyloct-2-en-6-yn-1-ol is unique due to its specific arrangement of the double bond, triple bond, and hydroxyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
102699-81-0 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
3-methyloct-2-en-6-yn-1-ol |
InChI |
InChI=1S/C9H14O/c1-3-4-5-6-9(2)7-8-10/h7,10H,5-6,8H2,1-2H3 |
Clé InChI |
DZVSTVJWZXYAHQ-UHFFFAOYSA-N |
SMILES canonique |
CC#CCCC(=CCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


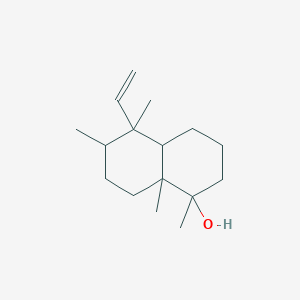
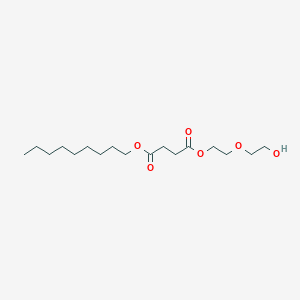
![N,N-Dimethyl-4-{2-[(5E)-5-(phenylimino)-1,3,4-thiadiazol-2(5H)-ylidene]hydrazinyl}aniline](/img/structure/B14321176.png)
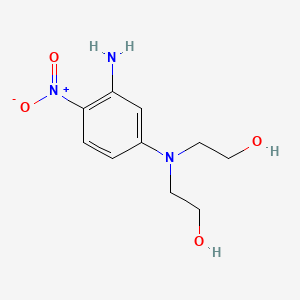
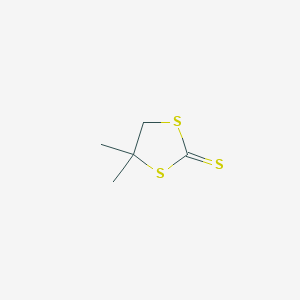
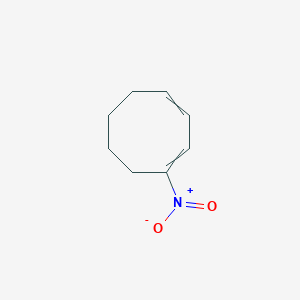
![{2-Ethyl-3-[2-(2-ethylphenyl)hydrazinylidene]oxan-2-yl}acetic acid](/img/structure/B14321195.png)
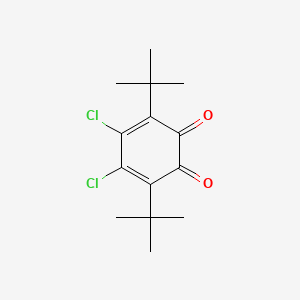

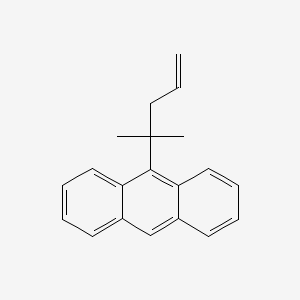
![3,3'-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid]](/img/structure/B14321227.png)
![2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate](/img/structure/B14321232.png)


